

A Spectroscopic Comparison of 1-[(Benzylxy)carbonyl]-3-methylpiperidine-3-carboxylic Acid Isomers

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Compound of Interest

Compound Name: 1-[(Benzylxy)carbonyl]-3-methylpiperidine-3-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected spectroscopic properties of the (R) and (S) enantiomers of **1-[(Benzylxy)carbonyl]-3-methylpiperidine-3-carboxylic acid**.

While specific experimental data for the individual enantiomers is not readily available in the public domain, this document outlines the anticipated spectroscopic behavior based on the analysis of the racemic mixture and general principles of stereoisomerism and spectroscopy.

Spectroscopic Data Summary

Enantiomers, such as the (R) and (S) isomers of **1-[(Benzylxy)carbonyl]-3-methylpiperidine-3-carboxylic acid**, are expected to have identical spectra in achiral environments for most standard spectroscopic techniques like NMR, IR, and MS. Differences would only be apparent using chiral differentiating techniques, such as NMR with a chiral solvating agent or chiral chromatography coupled with mass spectrometry.

The following table summarizes the expected and reported spectroscopic data for the compound.

Spectroscopic Technique	Parameter	(R)-Isomer (Expected)	(S)-Isomer (Expected)	Racemic Mixture (Reported/Expected)
¹ H NMR	Chemical Shifts (δ)	Identical to (S)-isomer	Identical to (R)-isomer	Signals for benzylic protons, piperidine ring protons, methyl protons, and a broad signal for the carboxylic acid proton.
Coupling Constants (J)	Identical to (S)-isomer	Identical to (R)-isomer	Complex splitting patterns are expected for the piperidine ring protons due to coupling.	
¹³ C NMR	Chemical Shifts (δ)	Identical to (S)-isomer	Identical to (R)-isomer	Signals for the carbonyl carbons (urethane and carboxylic acid), aromatic carbons, piperidine ring carbons, and the methyl carbon.
IR Spectroscopy	Wavenumber (cm^{-1})	Identical to (S)-isomer	Identical to (R)-isomer	Broad O-H stretch (carboxylic acid), C=O stretches (urethane and carboxylic acid), C-O stretch, and C-H stretches.

Mass Spectrometry	m/z	Identical to (S)-isomer	Identical to (R)-isomer	Molecular ion peak $[M+H]^+$ and/or $[M-H]^-$ and characteristic fragmentation patterns.
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Experimental Protocols

Below are detailed methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, or $MeOD$) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
- 1H NMR Spectroscopy:
 - Instrument: A 400 MHz or higher field NMR spectrometer.
 - Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-64 scans for a good signal-to-noise ratio.
 - Relaxation Delay: 1-5 seconds.
 - Spectral Width: 0-12 ppm.
- ^{13}C NMR Spectroscopy:
 - Instrument: A 100 MHz or higher field NMR spectrometer.
 - Acquisition Parameters:

- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 512-2048 scans, as the ^{13}C nucleus is less sensitive.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - Solid Sample (KBr Pellet): 1-2 mg of the compound is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.
- Data Acquisition:
 - Instrument: An FT-IR spectrometer.
 - Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

- Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 10-100 $\mu\text{g}/\text{mL}$. A

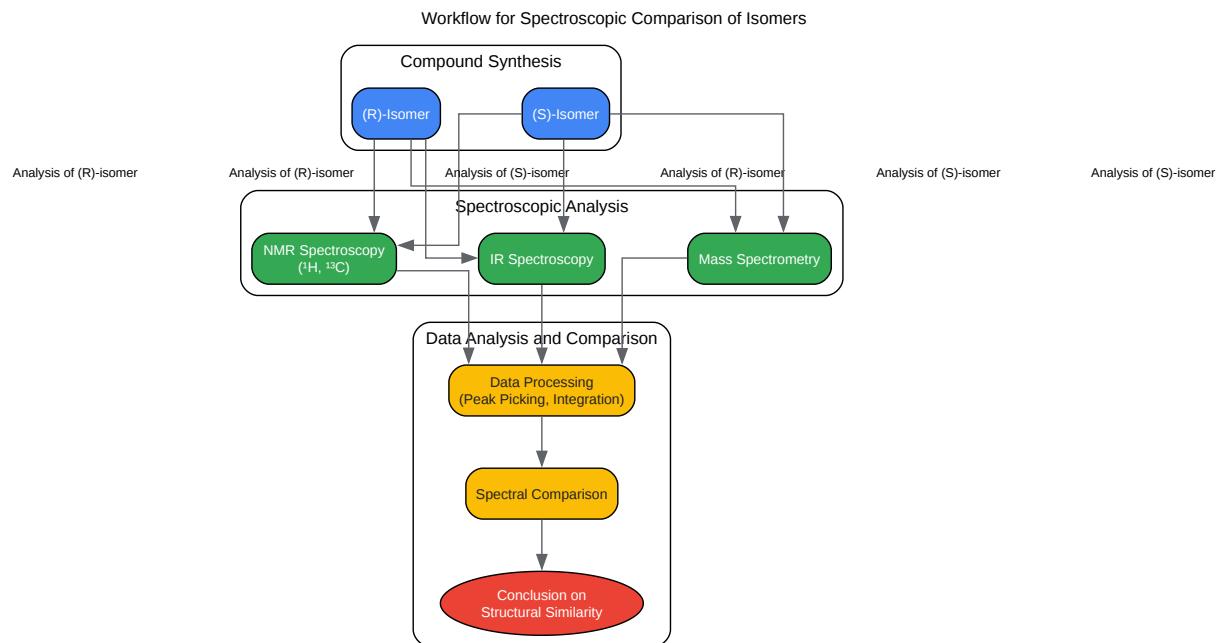
small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

- Data Acquisition (Electrospray Ionization - ESI):

- Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
- Parameters:
 - Ionization Mode: Positive or negative ion mode is selected based on the compound's ability to be protonated or deprotonated.
 - Capillary Voltage: Typically 3-5 kV.
 - Source Temperature: 100-150 °C.
 - Desolvation Gas Flow and Temperature: Optimized to efficiently desolvate the ions.
 - Mass Range: Scanned over a range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-500).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.



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Caption: Logical workflow for the spectroscopic comparison of isomers.

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